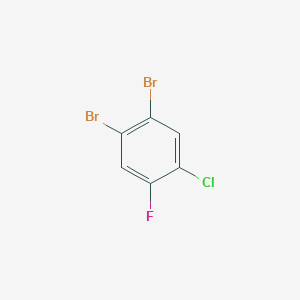

1-Chloro-4,5-dibromo-2-fluorobenzene

描述

1-Chloro-4,5-dibromo-2-fluorobenzene (C₆H₂Br₂ClF) is a polyhalogenated aromatic compound featuring chlorine, bromine, and fluorine substituents at positions 1, 4, 5, and 2, respectively. This arrangement imparts distinct electronic and steric properties, making it valuable in synthetic chemistry, materials science, and photochemical applications. Its electron-deficient aromatic ring facilitates participation in electron transfer reactions, as seen in photo-initiating systems for holographic recording .

属性

IUPAC Name |

1,2-dibromo-4-chloro-5-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2ClF/c7-3-1-5(9)6(10)2-4(3)8/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVYVJGNEQXLPDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Br)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2ClF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: 1-Chloro-4,5-dibromo-2-fluorobenzene can be synthesized through several methods. One common approach involves the halogenation of fluorobenzene derivatives. For instance, starting with 2-fluorobenzene, bromination can be carried out using bromine in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms at the 4 and 5 positions. Subsequently, chlorination can be performed using chlorine gas or a chlorinating agent like sulfuryl chloride to introduce the chlorine atom at the 1 position .

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions. The process may include the use of continuous flow reactors to ensure efficient mixing and reaction control. The choice of solvents, catalysts, and reaction temperatures are optimized to achieve high yields and purity of the final product .

化学反应分析

Types of Reactions: 1-Chloro-4,5-dibromo-2-fluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms (chlorine, bromine) can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with arylboronic acids to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide, sodium thiolate, or primary amines are commonly used.

Suzuki-Miyaura Coupling: Arylboronic acids, palladium catalysts (e.g., Pd(PPh3)4), and bases like potassium carbonate or sodium hydroxide are used.

Major Products:

科学研究应用

1-Chloro-4,5-dibromo-2-fluorobenzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine: The compound can be used in the development of pharmaceuticals, particularly in the synthesis of biologically active molecules that require halogenated aromatic rings.

Industry: It finds applications in the production of agrochemicals, dyes, and materials science.

作用机制

The mechanism of action of 1-chloro-4,5-dibromo-2-fluorobenzene in chemical reactions involves the activation of the benzene ring by the electron-withdrawing halogen atoms. This activation facilitates nucleophilic substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

相似化合物的比较

Electrochemical Properties

Halogenated benzene derivatives exhibit characteristic reduction potentials influenced by substituent electronegativity and spatial arrangement. For example:

- SCE

- 1,2,4-Trifluoro-5-(trichloromethyl)benzene (2) : −1.10 V

- 1-Chloro-4,5-difluoro-2-(trichloromethyl)benzene (3) : −1.10 V

- 1-Bromo-4,5-difluoro-2-(trichloromethyl)benzene (4) : −0.84 V

However, computational methods (e.g., B3LYPV1R-KTZVPP vs. lower-level basis sets) may introduce deviations, as seen in compound (4) .

Table 1: Reduction Potentials of Halogenated Benzenes

| Compound | Substituents | Reduction Potential (V vs. SCE) |

|---|---|---|

| 4-Fluorotrichlorobenzene | Cl₃, F | −1.10 |

| 1-Chloro-4,5-dibromo-2-fluorobenzene* | Cl, Br₂, F | *Predicted: −1.05 to −1.15 |

| 1-Bromo-4,5-difluoro-2-(trichloromethyl)benzene | Br, F₂, CCl₃ | −0.84 |

*Prediction based on substituent effects from .

Structural and Functional Group Comparisons

1-Bromo-4,5-difluoro-2-methylbenzene

- Similarity : 0.88 (structural similarity score) .

- Key Differences : Methyl group (electron-donating) at position 2 vs. chlorine (electron-withdrawing) in the target compound. This reduces electrophilic reactivity but increases stability in radical reactions.

1-Chloro-4,5-dimethyl-2-nitrobenzene

- Molecular Weight : 185.61 g/mol vs. ~315.3 g/mol (target compound) .

- Substituent Effects : Nitro group (strong electron-withdrawing) enhances reactivity in nucleophilic aromatic substitution, whereas bromine/chlorine in the target compound favors electrophilic pathways.

Physical Properties

Bromine’s high atomic mass and polarizability increase the target compound’s boiling point and density compared to lighter halogen analogs. For instance:

生物活性

1-Chloro-4,5-dibromo-2-fluorobenzene is a halogenated aromatic compound with a molecular formula of CHBrClF. Its unique structure, characterized by the presence of chlorine, bromine, and fluorine atoms, influences its biological activity and potential applications in various fields, including pharmaceuticals and environmental science. This article explores the biological activity of this compound, including its toxicity, mechanisms of action, and relevant case studies.

- Molecular Weight : 288.34 g/mol

- Structure : Contains one chlorine atom, two bromine atoms, and one fluorine atom on a benzene ring.

Biological Activity Overview

The biological activity of this compound is primarily influenced by its halogenated nature. Halogenated compounds often exhibit significant biological effects due to their ability to interact with biological macromolecules. The following sections detail specific aspects of its biological activity.

Toxicity Studies

Toxicity assessments are crucial for understanding the safety profile of chemical compounds. The toxicity of halogenated aromatic compounds can vary significantly based on their structure.

| Study Type | Organism | Dose (mg/kg) | Observed Effects |

|---|---|---|---|

| Acute Oral Toxicity | Rats (Sprague-Dawley) | 1000 - 5000 | Tremors, weight loss, lethality at higher doses |

| Inhalation Toxicity | Rats (Wistar) | 5.95 - 26,000 | Respiratory distress, lethargy, tremors |

| Genotoxicity | Mouse Lymphoma Cells | N/A | Mutation assays indicate potential mutagenic effects |

In a study assessing acute oral toxicity, doses ranging from 1000 to 5000 mg/kg resulted in significant adverse effects including tremors and weight loss in Sprague-Dawley rats. The median lethal dose (LD50) was determined to be approximately 2700 mg/kg . Inhalation studies revealed that exposure to concentrations as low as 5.95 mg/L caused respiratory issues without lethality .

The mechanism by which this compound exerts its biological effects is largely attributed to its ability to form reactive intermediates that can interact with cellular components.

- Electrophilic Substitution : The presence of electron-withdrawing halogens enhances the electrophilic character of the benzene ring, facilitating reactions with nucleophiles.

- Genotoxicity : Studies suggest that halogenated compounds can induce mutations in DNA through various pathways including oxidative stress and direct interaction with DNA bases .

Case Studies

Several case studies have highlighted the environmental and health impacts of halogenated compounds similar to this compound:

- Environmental Contamination : A case study involving contaminated groundwater revealed that halogenated compounds persist in the environment and can bioaccumulate in aquatic organisms. This raises concerns regarding their impact on ecosystems and human health.

- Pharmaceutical Applications : Research has indicated that halogenated benzene derivatives can serve as effective scaffolds in drug design due to their ability to modulate biological activity through structural modifications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。